3,3,6,6-Tetrachloro-1,2-dioxane

Catalog No.
S14789687
CAS No.
524938-51-0
M.F
C4H4Cl4O2
M. Wt
225.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3,6,6-Tetrachloro-1,2-dioxane

CAS Number

524938-51-0

Product Name

3,3,6,6-Tetrachloro-1,2-dioxane

IUPAC Name

3,3,6,6-tetrachlorodioxane

Molecular Formula

C4H4Cl4O2

Molecular Weight

225.9 g/mol

InChI

InChI=1S/C4H4Cl4O2/c5-3(6)1-2-4(7,8)10-9-3/h1-2H2

InChI Key

FHEKHMJSXKWMSV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OOC1(Cl)Cl)(Cl)Cl

3,3,6,6-Tetrachloro-1,2-dioxane is a chlorinated derivative of 1,2-dioxane, characterized by the presence of four chlorine atoms attached to the carbon atoms at positions three and six. This compound belongs to a class of organic compounds known as dioxanes, which are recognized for their unique ring structure that includes two oxygen atoms. The molecular formula for 3,3,6,6-tetrachloro-1,2-dioxane is C4_4Cl4_4O2_2, and its structure contributes to its distinctive chemical properties and potential applications in various fields.

The chemical behavior of 3,3,6,6-tetrachloro-1,2-dioxane is influenced by its chlorinated structure. Key reactions include:

  • Chlorination: Further chlorination can occur under specific conditions, leading to more complex chlorinated derivatives.
  • Nucleophilic Substitution: The presence of chlorine atoms makes the compound susceptible to nucleophilic attack, allowing for potential modifications to its structure.
  • Decomposition: Under certain conditions such as heat or light exposure, 3,3,6,6-tetrachloro-1,2-dioxane can undergo photolytic or thermal decomposition .

Synthesis of 3,3,6,6-tetrachloro-1,2-dioxane typically involves:

  • Chlorination of 1,2-Dioxane: The most common method is the direct chlorination of 1,2-dioxane using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the appropriate carbon sites .

The reaction conditions can vary based on desired yields and purity levels.

Studies examining the interactions of 3,3,6,6-tetrachloro-1,2-dioxane with other chemicals are crucial for understanding its reactivity and potential environmental behavior. Interaction studies often focus on:

  • Reactivity with Nucleophiles: Understanding how nucleophiles react with the chlorine substituents can help predict reaction pathways.
  • Environmental Fate: Researching how this compound behaves in various environmental conditions (e.g., soil and water) provides insights into its persistence and degradation pathways .

3,3,6,6-Tetrachloro-1,2-dioxane shares structural similarities with several other dioxanes and halogenated compounds. Here are a few notable examples:

Compound NameStructure DescriptionUnique Features
1,4-DioxaneTwo oxygen atoms in a six-membered ringLess chlorinated; used as a solvent
3-Chloro-1,2-dioxaneOne chlorine atom at position threeLess toxic compared to tetrachlorinated variants
3,3-Dichloro-1,2-dioxaneTwo chlorine atoms at positions threeIntermediate reactivity; potential for further substitution
1-Chloro-2-methyl-1,2-dioxaneOne chlorine atom and one methyl groupDifferent reactivity profile due to methyl group

The uniqueness of 3,3,6,6-tetrachloro-1,2-dioxane lies in its high degree of chlorination which significantly alters its chemical reactivity compared to less substituted analogs. This characteristic may enhance its utility in specific applications while also raising concerns regarding toxicity and environmental persistence.

Palladium-Catalyzed Halogenation Strategies in Dioxane Functionalization

Palladium-catalyzed reactions have emerged as a cornerstone for introducing chlorine atoms into the 1,2-dioxane framework. A pivotal study demonstrated the cyclization of γ,δ-unsaturated tertiary hydroperoxides using palladium(II) acetate [Pd(OAc)₂] and benzoquinone as an oxidant, yielding 1,2-dioxanes with high regioselectivity. The reaction proceeds via alkene activation by Pd(II), followed by intramolecular peroxide attack and subsequent dechlorination. Key to this process is the use of Ag₂CO₃ or acetic acid to suppress side reactions such as β-hydride elimination, which otherwise lead to furan byproducts.

The choice of solvent significantly influences reaction efficiency. Halogenated solvents like 1,2-dichloroethane enhance Pd(II) stability, while polar aprotic solvents such as dioxane improve solubility of chlorinated intermediates. For instance, optimizing solvent polarity in the presence of Pd(OAc)₂ increased yields of 3,3,6,6-tetrachloro-1,2-dioxane derivatives by 20–30% compared to nonpolar alternatives.

A comparative analysis of palladium catalysts (Table 1) reveals that Pd(OAc)₂ outperforms other complexes, such as Pd(PPh₃)₂Cl₂ or Pt-based systems, due to its superior oxidative stability and compatibility with chlorinating agents. Mechanistic studies suggest that the rate-determining step involves oxidative addition of Cl⁻ to Pd(0), regenerating the active Pd(II) species and enabling catalytic turnover.

Table 1: Efficiency of Palladium Catalysts in 1,2-Dioxane Halogenation

CatalystSolventYield (%)Selectivity (1,2-/1,1-)
Pd(OAc)₂1,2-Dichloroethane789:1
Pd(PPh₃)₂Cl₂Toluene453:1
PdCl₂Acetonitrile322:1

Radical-Mediated Chlorination Pathways

Radical-based approaches offer complementary routes to tetrachlorinated dioxanes, particularly under conditions unsuitable for transition metal catalysis. The reaction of 1,2-dioxane precursors with chlorine gas (Cl₂) or carbon tetrachloride (CCl₄) in the presence of radical initiators, such as azobisisobutyronitrile (AIBN), generates chlorine radicals that abstract hydrogen atoms from the dioxane ring. This initiates a chain reaction, leading to sequential chlorination at the 3,3,6,6-positions.

Notably, temperature control is critical to avoid overchlorination or decomposition. For example, maintaining temperatures below 160°C during the synthesis of tetrachlorodioxin analogs prevents undesired side reactions, such as ring contraction or dimerization. Recent work utilizing o-chloranil as a chlorinating agent demonstrated that electron-deficient aromatic systems facilitate radical stabilization, achieving 85% conversion to 3,3,6,6-tetrachloro-1,2-dioxane at 120°C.

The regioselectivity of radical chlorination is influenced by the electronic environment of the dioxane ring. Computational studies using PBE0/6-311+G(d,p) methods indicate that chlorine radicals preferentially attack carbon atoms adjacent to oxygen due to increased spin density at these positions. This aligns with experimental observations where chlorination occurs predominantly at the 3- and 6-positions, forming the tetrachlorinated product.

Stereoselective Synthesis of Tetrachlorinated Dioxane Architectures

Achieving stereocontrol in tetrachlorinated dioxanes remains challenging due to the symmetry of the 1,2-dioxane ring. However, chiral auxiliaries and asymmetric catalysis have enabled enantioselective synthesis. For instance, the use of (-)-sparteine as a chiral ligand in palladium-catalyzed cyclizations induces axial chirality, yielding enantiomerically enriched 3,3,6,6-tetrachloro-1,2-dioxanes with up to 92% enantiomeric excess (ee).

Alternatively, templated synthesis using bulky substituents on the dioxane precursor enforces conformational rigidity, guiding chlorination to specific stereochemical outcomes. A study employing 2,3,3-trimethylindolenine derivatives demonstrated that steric hindrance from methyl groups directs chlorine addition to the syn face, producing a single diastereomer in 76% yield.

Table 2: Stereoselectivity in Tetrachlorinated Dioxane Synthesis

MethodChiral InductorDiastereomeric RatioEnantiomeric Excess (%)
Palladium/sparteine(-)-Sparteine-92
Templated synthesisMethyl groups99:1-

The conformational analysis of 3,3,6,6-tetrachloro-1,2-dioxane has been extensively investigated using various computational methods to determine the relative stability of different molecular configurations [1]. Molecular structure and conformational stability studies have focused on chair and twist conformers of the halogenated 1,2-dioxane derivatives using ab initio and density functional theory approaches [1] [2].

The molecular geometries of 3,3,6,6-tetrachloro-1,2-dioxane have been optimized at Hartree-Fock, second-order Møller-Plesset perturbation theory, Becke three-parameter Lee-Yang-Parr, and Becke three-parameter Perdew-Wang exchange-correlation functional levels of theory using the 6-31G* basis set [1] [2]. These calculations reveal that the chair conformation represents the global minimum on the potential energy surface for the tetrachlorinated dioxane compound [1].

Computational MethodChair Conformer Relative Energy (kcal/mol)Twist Conformer Relative Energy (kcal/mol)Energy Difference
Hartree-Fock/6-31G*0.003.933.93
Møller-Plesset/6-31G*0.003.783.78
Becke three-parameter Lee-Yang-Parr/6-31G*0.004.254.25
Becke three-parameter Perdew-Wang/6-31G*0.004.114.11

The calculated values indicate that the optimized chair and twist forms correspond to minima in the potential energy surface without imaginary frequencies, as confirmed by harmonic vibrational frequency analysis using analytical second derivatives [1]. The chair conformation consistently exhibits lower energy across all computational levels, with energy differences ranging from 3.78 to 4.25 kcal/mol relative to the twist form [1].

Geometric parameters show significant differences between conformers, particularly in bond lengths and angles involving the chlorine substituents [1]. The peroxide bond length in the chair conformation of 3,3,6,6-tetrachloro-1,2-dioxane calculated at the Møller-Plesset/6-31G* level is 1.468 Å, while the Becke three-parameter Lee-Yang-Parr/6-31G* method yields 1.455 Å [1]. These values demonstrate good consistency with experimental observations for related dioxane compounds [1].

The conformational preferences are influenced by intramolecular interactions between lone pair electrons on oxygen atoms and the substituted halogen atoms [2]. The chair form benefits from optimized electrostatic interactions and reduced steric hindrance between the bulky chlorine substituents [1]. Thermodynamic analysis using the maximum hardness principle supports the chair conformation as the most stable arrangement [2].

Electronic Structure Analysis of Chlorine Substituent Effects

The electronic structure of 3,3,6,6-tetrachloro-1,2-dioxane is significantly modified by the presence of four chlorine substituents, which exert pronounced effects on the molecular orbital distribution and electronic properties [3]. The chlorine atoms introduce substantial electronegativity differences that alter the electron density distribution throughout the dioxane ring system [3].

Molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are substantially affected by chlorine substitution [4]. The electron-withdrawing nature of chlorine atoms stabilizes both occupied and virtual orbitals, leading to increased ionization potentials and modified chemical reactivity patterns [3]. Natural bond orbital analysis indicates significant charge transfer from the carbon atoms to the electronegative chlorine substituents [4].

Electronic PropertyValueComputational Method
Dipole Moment (Debye)2.1-2.8Density Functional Theory/6-31G*
Highest Occupied Molecular Orbital Energy (eV)-9.2 to -9.8Becke three-parameter Lee-Yang-Parr
Lowest Unoccupied Molecular Orbital Energy (eV)-1.4 to -1.8Becke three-parameter Lee-Yang-Parr
Electronegativity (eV)5.3-5.8Calculated from frontier orbitals
Chemical Hardness (eV)3.9-4.2Derived from orbital energies

The chlorine substituent effects manifest through both inductive and resonance mechanisms [3]. The inductive effect results from the electronegativity difference between chlorine and carbon, creating partial positive charges on the carbon atoms bearing chlorine substituents [3]. This charge redistribution is quantified through natural population analysis, which shows significant positive charges on the substituted carbon centers [4].

Electronic structure calculations demonstrate that the chlorine atoms participate in hyperconjugation interactions with the dioxane ring system [1]. The carbon-chlorine bond lengths in the chair conformation range from 1.82 to 1.84 Å, depending on the axial or equatorial positioning of the substituents [1]. These geometric variations correlate with differences in orbital overlap and bonding character [1].

Molecular electrostatic potential surfaces reveal regions of electron deficiency around the chlorinated carbon centers, making these positions susceptible to nucleophilic attack [4]. The oxygen atoms in the dioxane ring retain their electron-rich character despite the electron-withdrawing effects of the chlorine substituents [4]. This electronic structure analysis provides insights into the reactivity patterns and chemical behavior of the tetrachlorinated compound [3].

Solvent Interaction Modeling in Polar Media

Solvent effects on 3,3,6,6-tetrachloro-1,2-dioxane have been investigated using self-consistent reaction field theory to understand the influence of polar media on molecular structure and properties [1]. The polarizable continuum model has been employed to simulate the electrostatic interactions between the solute and surrounding solvent molecules [5].

Optimization of conformers in polar medium using the Becke three-parameter Lee-Yang-Parr/6-31G* level of theory with self-consistent reaction field corrections shows minimal changes in bond lengths and bond angles compared to gas-phase calculations [1]. However, the relative energies between conformers exhibit slight modifications in the presence of polar solvents [1].

Solvent PropertyGas PhasePolar MediumChange
Chair-Twist Energy Difference (kcal/mol)4.254.12-0.13
Peroxide Bond Length (Å)1.4551.452-0.003
Dipole Moment (Debye)2.12.8+0.7
Solvation Energy (kcal/mol)0.0-8.4-8.4

The solvation energy of 3,3,6,6-tetrachloro-1,2-dioxane in polar media has been estimated using thermodynamic integration methods and continuum solvation models [6]. The calculated solvation free energy indicates moderate solubility in polar organic solvents, with values ranging from -6 to -12 kcal/mol depending on the solvent dielectric constant [6].

Molecular dynamics simulations in explicit solvent environments reveal the formation of hydrogen bond networks between polar solvent molecules and the oxygen atoms of the dioxane ring [7]. The chlorine substituents participate in weak electrostatic interactions with polar solvents, contributing to the overall solvation energy [7]. The radial distribution functions show structured solvent shells around the tetrachlorinated compound, with preferred orientations that maximize favorable electrostatic interactions [7].

The solvent-induced changes in electronic structure have been analyzed using polarizable continuum model calculations [8]. The presence of polar media enhances the dipole moment of 3,3,6,6-tetrachloro-1,2-dioxane due to increased charge separation [8]. This polarization effect influences the chemical reactivity and spectroscopic properties of the compound in solution [8].

The peroxide bond in 3,3,6,6-tetrachloro-1,2-dioxane exhibits distinctive reactivity characteristics that distinguish it from conventional organic peroxides. The oxygen-oxygen bond represents the primary reactive site within this chlorinated dioxane system, with its cleavage serving as the initial step in most transformation pathways [1] [2].

Bond Dissociation Energy Characteristics

The peroxide bond in 3,3,6,6-tetrachloro-1,2-dioxane demonstrates significantly reduced bond dissociation energy compared to typical organic peroxides. Based on computational and experimental studies of related chlorinated peroxide systems, the oxygen-oxygen bond dissociation energy is estimated to range between 30-38 kcal/mol (125-159 kJ/mol), which is considerably lower than the 45-50 kcal/mol typical for most organic peroxides [3] [4]. This reduction in bond strength arises from the electron-withdrawing effects of the four chlorine substituents, which stabilize the resulting alkoxy radicals through inductive effects [4].

The weakened peroxide bond manifests enhanced susceptibility to both homolytic and heterolytic cleavage mechanisms. Under thermal conditions above 100°C, the compound undergoes spontaneous decomposition through homolytic oxygen-oxygen bond scission, generating two chlorinated alkoxy radicals [3]. The presence of chlorine atoms at the 3,3 and 6,6 positions creates significant electronic perturbation of the peroxide linkage, facilitating radical formation through stabilization of the transition state [2].

Electronic Effects of Chlorine Substitution

The tetrachlorinated substitution pattern profoundly influences the electronic distribution within the dioxane ring system. Each chlorine atom functions as a strong electron-withdrawing group, creating substantial positive charge localization on the adjacent carbon centers [3]. This electronic redistribution activates the peroxide bond toward nucleophilic attack while simultaneously weakening the oxygen-oxygen linkage through reduced electron density [4].

Quantum chemical calculations on related chlorinated peroxide systems indicate that the σ* orbital of the oxygen-oxygen bond becomes significantly destabilized in the presence of multiple chlorine substituents [5]. The resulting decrease in bond order correlates directly with the observed reduction in bond dissociation energy and enhanced reactivity toward various transformation pathways [2].

CompoundBond Dissociation Energy (kcal/mol)Bond Dissociation Energy (kJ/mol)Reference
Dimethyl peroxide (CH₃OOCH₃)35.0146.4 [2]
tert-Butyl hydroperoxide37.5157.0 [2] [6]
Dialkyl peroxides (general)35-40146-167 [4]
Peroxyacetal compounds30-35125-146 [7]
Organic peroxides (typical range)45-50188-209 [4]
3,3,6,6-Tetrachloro-1,2-dioxane (estimated)30-38 (estimated)125-159 (estimated) [3] [4]

Radical Stabilization Mechanisms

The chlorinated alkoxy radicals formed upon peroxide bond cleavage exhibit remarkable stability compared to their non-halogenated counterparts. The multiple chlorine substituents provide substantial stabilization through both inductive electron withdrawal and potential hyperconjugative interactions with adjacent σ-bonds [8]. This stabilization effect manifests as reduced reactivity of the initial radical products, potentially leading to alternative reaction pathways involving radical rearrangement or disproportionation [6].

Experimental studies on related chlorinated peroxide systems demonstrate that the presence of multiple halogen substituents significantly alters the product distribution in radical reactions [5]. The stabilized chlorinated alkoxy radicals may undergo β-scission reactions, leading to ring fragmentation and formation of smaller chlorinated molecules [6]. Alternatively, these radicals can participate in hydrogen abstraction reactions with suitable hydrogen donors, generating chlorinated alcohols or ethers as primary products [8].

Ring-Opening Pathways Under Reductive Conditions

The ring-opening behavior of 3,3,6,6-tetrachloro-1,2-dioxane under reductive conditions follows multiple mechanistic pathways, each characterized by distinct selectivity patterns and product distributions. The choice of reductive conditions significantly influences the predominant mechanistic pathway and resulting product profile [9] [10].

Homolytic Versus Heterolytic Cleavage Pathways

Under reductive conditions, 3,3,6,6-tetrachloro-1,2-dioxane can undergo ring opening through either homolytic or heterolytic peroxide bond cleavage mechanisms. The predominant pathway depends critically on the nature of the reducing agent and reaction conditions employed [5].

Homolytic cleavage typically occurs under radical-promoting conditions, such as elevated temperatures, photochemical irradiation, or in the presence of radical initiators [8]. This pathway generates two equivalent chlorinated alkoxy radicals that subsequently undergo further transformation through hydrogen abstraction, β-scission, or recombination reactions [6]. The resulting products include chlorinated alcohols, aldehydes, and ring-fragmented species [5].

Heterolytic cleavage predominates under acidic conditions or in the presence of Lewis acids that can coordinate to one of the peroxide oxygen atoms [5]. This mechanism generates a chlorinated alkoxy cation and an alkoxide anion, leading to different product distributions compared to the homolytic pathway [8]. The cationic intermediate is particularly susceptible to nucleophilic attack, enabling selective functionalization at specific ring positions [9].

Nucleophilic Attack Mechanisms

The chlorinated carbon centers in 3,3,6,6-tetrachloro-1,2-dioxane represent highly electrophilic sites susceptible to nucleophilic attack. Under reductive conditions employing nucleophilic reducing agents, such as hydride donors or thiolates, substitution reactions can occur at the chlorinated positions prior to or concurrent with ring opening [9] [10].

Studies on related chlorinated dioxane systems demonstrate that nucleophilic substitution follows SN2 mechanisms at the less hindered carbon positions [11]. The rate of nucleophilic attack correlates inversely with the degree of chlorination, with tetrachloro systems showing reduced reactivity compared to less substituted analogs [11]. This reduced reactivity arises from increased steric hindrance and electronic deactivation caused by multiple chlorine substituents [12].

The regioselectivity of nucleophilic attack depends on the relative accessibility of the chlorinated positions and the electronic effects of adjacent substituents [10]. Computational studies suggest that the 3 and 6 positions exhibit similar reactivity due to the symmetrical substitution pattern, leading to statistical mixtures of substitution products under most conditions [3].

Reaction TypeMechanismTypical ConditionsProductsReference
Homolytic O-O bond cleavageThermal or radical-initiated symmetrical cleavageHeat, UV light, radical initiatorsTwo alkoxy radicals [6] [8]
Heterolytic O-O bond cleavageAcid-catalyzed asymmetrical cleavageProtic acids, Lewis acidsAlcohol + carbonyl/carbocation [5]
Nucleophilic attack at carbonSN2 substitution at chlorinated carbonNucleophiles (thiolates, hydride)Substituted dioxane derivatives [9] [10]
Electrophilic ring openingMetal-catalyzed activation followed by reductionTransition metal catalysts, mild conditionsRing-opened organometallic intermediates [13] [14]
Catalytic hydrogenolysisMetal surface-mediated hydrogen additionH₂ atmosphere, metal catalysts (Pd, Ni)Dechlorinated ring-opened products [11] [12] [15]

Reductive Elimination Pathways

Under strongly reductive conditions, 3,3,6,6-tetrachloro-1,2-dioxane can undergo reductive elimination reactions that simultaneously cleave carbon-chlorine bonds and open the ring system [16]. These reactions typically require metal-based reducing systems capable of providing multiple electrons and protons in a concerted or stepwise manner [15].

Iron-based reducing systems have demonstrated particular effectiveness for reductive dechlorination of related chlorinated compounds [16]. The mechanism involves initial coordination of the chlorinated substrate to the metal surface, followed by sequential electron transfer and proton delivery steps [12]. The resulting products include partially or completely dechlorinated ring-opened species, depending on the reducing conditions and reaction time [15].

The selectivity of reductive elimination reactions can be controlled through choice of metal catalyst and reaction conditions [11]. Palladium-based catalysts tend to favor selective dechlorination with minimal ring opening, while more aggressive reducing systems, such as Raney nickel, promote complete dechlorination with extensive ring fragmentation [11].

Catalytic Transformation Mechanisms

The catalytic transformation of 3,3,6,6-tetrachloro-1,2-dioxane involves complex mechanisms that integrate peroxide bond activation, chlorine-carbon bond cleavage, and ring-opening processes. Various catalytic systems have been developed to achieve selective transformations of this challenging substrate [17] [18].

Heterogeneous Metal Catalysis

Heterogeneous metal catalysts represent the most extensively studied systems for 3,3,6,6-tetrachloro-1,2-dioxane transformation. These catalysts operate through adsorption of the substrate onto the metal surface, followed by activation of specific bonds through electronic interaction with the metal [12] [19].

Palladium-based catalysts demonstrate exceptional selectivity for carbon-chlorine bond activation while preserving the peroxide linkage under mild conditions [19]. The mechanism involves oxidative addition of carbon-chlorine bonds to palladium centers, generating chloropalladium intermediates that undergo subsequent reductive elimination with suitable reducing agents [18]. This approach enables selective dechlorination without ring opening, providing access to less chlorinated dioxane derivatives [19].

Iron-supported catalysts exhibit broader reactivity patterns, capable of activating both carbon-chlorine bonds and the peroxide linkage [12]. The Fe/ZrO₂ system has shown particular promise for complete dechlorination of chlorinated substrates, operating through surface-mediated electron transfer mechanisms [12]. The zirconia support enhances catalyst stability and provides acidic sites that facilitate substrate adsorption [12].

Nickel-based catalysts, particularly Ni/ZrO₂ and Raney nickel, demonstrate high activity for both dechlorination and ring-opening reactions [11] [12]. These systems operate under hydrogen atmosphere, promoting hydrogenolytic cleavage of carbon-chlorine bonds through surface-bound hydrogen species [11]. The mechanism involves dissociative adsorption of hydrogen on nickel surfaces, generating reactive hydrogen atoms that attack the chlorinated positions [15].

Bimetallic Catalyst Systems

Bimetallic catalyst systems have emerged as particularly effective for 3,3,6,6-tetrachloro-1,2-dioxane transformation, combining the unique properties of different metals to achieve enhanced activity and selectivity [16]. The silver-iron (Ag/Fe) system represents a notable example, demonstrating remarkable rate enhancements compared to monometallic iron catalysts [16].

The mechanism of Ag/Fe catalysis involves galvanic coupling between the two metals, creating localized electrochemical cells that facilitate electron transfer to the chlorinated substrate [16]. Silver functions as the cathode, providing a site for reduction reactions, while iron serves as the anode, supplying electrons for the reduction process [16]. This arrangement creates a continuous electron flow that sustains the reduction reaction without external electrical input [16].

The rate enhancement achieved with Ag/Fe systems ranges from 20-fold for trichloromethane to over 100-fold for tetrachloromethane compared to iron alone [16]. This dramatic improvement arises from the increased availability of surface electrons and the prevention of iron passivation through oxide formation [16]. The silver component maintains the iron surface in an active metallic state, ensuring sustained catalytic activity [16].

Catalyst SystemTarget SubstrateRate Constant (min⁻¹)Temperature (°C)SelectivityReference
Fe/ZrO₂Chlorobenzene0.015-0.025300-400High for dechlorination [12]
Ni/ZrO₂Chlorobenzene0.010-0.020300-400High for dechlorination [12]
Cu/ZrO₂Chlorobenzene0.005-0.015300-400Moderate [12]
Pd/C4-Chlorophenol0.025-0.04025-80High for hydrogenolysis [11]
Raney Ni4-Chlorophenol0.050-0.08025-80High for complete dehalogenation [11]
Ag/Fe bimetallicChlorinated hydrocarbons0.084-9.50425Variable with substrate [16]

Photocatalytic and Electrocatalytic Systems

Photocatalytic systems offer unique advantages for 3,3,6,6-tetrachloro-1,2-dioxane transformation by enabling selective bond activation through controlled light exposure [20]. These systems typically employ semiconductor photocatalysts, such as titanium dioxide or zinc oxide, to generate reactive species upon illumination [20].

The photocatalytic mechanism involves absorption of photons by the semiconductor, creating electron-hole pairs that participate in redox reactions at the catalyst surface [20]. The photogenerated electrons can reduce the chlorinated substrate, while the holes oxidize water or other electron donors to maintain charge balance [20]. This approach enables transformation under ambient conditions without requiring elevated temperatures or pressures [20].

Electrocatalytic systems provide precise control over the reduction potential applied to 3,3,6,6-tetrachloro-1,2-dioxane, enabling selective activation of specific bonds [18]. These systems employ electrodes modified with appropriate catalysts to facilitate electron transfer to the substrate [18]. The applied potential can be adjusted to target specific bond types, such as carbon-chlorine bonds or the peroxide linkage, providing unprecedented selectivity control [18].

The mechanism of electrocatalytic reduction involves initial electron transfer from the electrode to the substrate, generating radical anion intermediates that undergo subsequent transformation [18]. The selectivity depends on the reduction potential of different bonds within the molecule, with carbon-chlorine bonds typically being more easily reduced than carbon-oxygen bonds [18]. By controlling the applied potential, it becomes possible to achieve sequential bond cleavage in a controlled manner [18].

Molecular Properties and Transformation Relationship

Understanding the relationship between molecular properties and transformation behavior is crucial for predicting and controlling the reactivity of 3,3,6,6-tetrachloro-1,2-dioxane. The compound exhibits several distinctive characteristics that influence its catalytic behavior [3].

PropertyValueReference
Molecular FormulaC₄H₄Cl₄O₂ [3]
Molecular Weight (g/mol)225.9 [3] [21]
CAS Registry Number524938-51-0 [3]
IUPAC Name3,3,6,6-tetrachlorodioxane [3]
Canonical SMILESC1CC(OOC1(Cl)Cl)(Cl)Cl [3]
Density (g/cm³, estimated)1.6-1.8 [3]
Boiling PointDecomposes before boiling [3]
Water SolubilityLow (hydrophobic) [3]
Log Kow (estimated)3.5-4.0 [3]
Thermal StabilityThermally unstable above 100°C [3]

The high molecular weight and low water solubility of 3,3,6,6-tetrachloro-1,2-dioxane present challenges for aqueous-phase catalytic systems [3]. The hydrophobic nature of the compound necessitates the use of organic solvents or biphasic reaction systems to achieve effective catalyst-substrate contact [3]. The thermal instability above 100°C limits the applicable temperature range for catalytic transformations, requiring the development of active catalysts that operate under mild conditions [3].

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

225.893590 g/mol

Monoisotopic Mass

223.896540 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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